molecular formula C17H13F3N4O B11661588 2-(1H-benzimidazol-1-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11661588
M. Wt: 346.31 g/mol
InChI Key: IRMJMXSYGCLKJG-LSFURLLWSA-N
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Description

2-(1H-benzimidazol-1-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-1-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves the condensation of 2-(1H-benzimidazol-1-yl)acetohydrazide with 2-(trifluoromethyl)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-1-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, disrupting their normal function and leading to cell death. This is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells by interfering with their DNA replication and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-1-yl)acetohydrazide
  • 2-(trifluoromethyl)benzaldehyde
  • Benzimidazole derivatives with various substituents

Uniqueness

2-(1H-benzimidazol-1-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is unique due to the presence of both the benzimidazole and trifluoromethyl groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

Molecular Formula

C17H13F3N4O

Molecular Weight

346.31 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C17H13F3N4O/c18-17(19,20)13-6-2-1-5-12(13)9-22-23-16(25)10-24-11-21-14-7-3-4-8-15(14)24/h1-9,11H,10H2,(H,23,25)/b22-9+

InChI Key

IRMJMXSYGCLKJG-LSFURLLWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32)C(F)(F)F

Origin of Product

United States

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